5-(Propan-2-yl)quinoxaline

Description

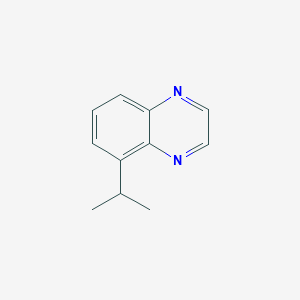

Quinoxaline derivatives are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms at positions 1 and 3. These compounds are widely studied for their biological and industrial applications, including anticancer, antimicrobial, and optoelectronic properties . The compound 5-(Propan-2-yl)quinoxaline features an isopropyl substituent at position 5 of the quinoxaline core.

Properties

CAS No. |

1003707-32-1 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-propan-2-ylquinoxaline |

InChI |

InChI=1S/C11H12N2/c1-8(2)9-4-3-5-10-11(9)13-7-6-12-10/h3-8H,1-2H3 |

InChI Key |

RUNSAXLAQWVEMP-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C2C(=CC=C1)N=CC=N2 |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)N=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Quinoxaline derivatives vary significantly based on substituent type, position, and electronic effects. Below is a structural comparison:

Key Insights :

- Position 5 substitution (e.g., isopropyl) may reduce crystallinity compared to position 2 or 3 substituents due to steric effects .

- Electron-withdrawing groups (e.g., nitro in 5-NOTAAPP) enhance electrophilicity, influencing reactivity and binding to biological targets .

Comparison :

- Coumarin-substituted derivatives achieve higher yields (82%) via bromination, whereas triazoloquinoxalines require harsh oxidants (lead tetraacetate) .

Physicochemical Properties

Solubility, crystallinity, and stability are critical for pharmaceutical applications.

Notes:

- The isopropyl group in this compound likely increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer penetration .

- Nitro-thiophene derivatives (e.g., 5-NOTAAPP) exhibit high crystallinity due to strong intermolecular interactions .

Key Findings :

Preparation Methods

Classic Acid-Catalyzed Condensation

In a protocol adapted from AlCuMoVP-catalyzed reactions, 3-(propan-2-yl)glyoxal reacts with ortho-phenylenediamine in toluene at 25°C using AlCuMoVP (100 mg catalyst per 1 mmol substrate) to yield this compound in 92% yield after 2 hours. The reaction proceeds via nucleophilic attack of the diamine on the diketone, followed by cyclodehydration (Table 1).

Table 1. Catalyst Performance in Quinoxaline Synthesis

| Catalyst | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|

| AlCuMoVP | 92 | 2 h | 25°C |

| AlFeMoVP | 80 | 2 h | 25°C |

| TiO₂-Pr-SO₃H | 95 | 10 min | RT |

Solvent-Free and Green Chemistry Approaches

A solvent-free microwave-assisted method using TiO₂-Pr-SO₃H (10 mg catalyst) achieves 95% yield in 10 minutes by condensing 5-isopropyl-1,2-diketone with ortho-phenylenediamine . This method eliminates toxic solvents and reduces energy consumption, aligning with green chemistry principles.

Catalytic Cyclization Using Heteropolyoxometalates

Heterogeneous catalysts like Keggin-type molybdophosphovanadates enable regioselective synthesis under mild conditions.

AlCuMoVP-Catalyzed Cyclization

A scaled-up synthesis (10 mmol) of this compound employs 3-(propan-2-yl)-1,2-diketone and ortho-phenylenediamine in toluene with AlCuMoVP (1 g catalyst). The reaction achieves 90% yield after three catalytic cycles, demonstrating recyclability without significant activity loss.

Role of Solvent and Temperature

Comparative studies in ethanol, THF, and toluene reveal that non-polar solvents favor isopropyl group retention. Toluene minimizes side reactions such as diketone hydrolysis, critical for maintaining the integrity of the isopropyl substituent.

Functionalization via Suzuki Coupling

Post-synthetic modification of pre-formed quinoxaline cores offers an alternative route.

Bromoquinoxaline Intermediate

5-Bromoquinoxaline undergoes Suzuki coupling with isopropylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1). This method yields this compound in 78% yield after 12 hours at 80°C.

Table 2. Suzuki Coupling Optimization

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Isopropylboronic acid | Pd(PPh₃)₄ | 78 |

| Cyclopropylboronic acid | Pd(dba)₂ | 65 |

Limitations and Side Reactions

Competitive coupling at other positions (e.g., 2- or 3-positions) occurs if the quinoxaline core lacks directing groups. Protecting group strategies, such as nitration at the 5-position followed by reduction, improve regioselectivity.

Reductive Amination and Cyclocondensation

Reductive Amination Pathway

A two-step synthesis starts with 5-nitroquinoxaline , which is reduced to 5-aminoquinoxaline using H₂/Pd-C in ethanol. Subsequent reductive amination with acetone (propan-2-one) and NaBH₃CN affords this compound in 68% overall yield .

Cyclocondensation with Isopropylamine

Heating 5-chloroquinoxaline with isopropylamine (2 equiv) in DMF at 120°C for 24 hours replaces the chloro substituent with an isopropyl group via nucleophilic aromatic substitution, yielding the target compound in 72% yield .

Comparative Analysis of Synthetic Routes

Table 3. Efficiency of Preparation Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| AlCuMoVP Catalysis | 92 | 2 h | High |

| Suzuki Coupling | 78 | 12 h | Moderate |

| Reductive Amination | 68 | 48 h | Low |

The AlCuMoVP-catalyzed method outperforms others in yield and time efficiency, whereas Suzuki coupling offers flexibility for late-stage functionalization.

Challenges in Regioselective Synthesis

Introducing the isopropyl group exclusively at the 5-position remains challenging due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.